molecular formula C18H13N5OS B603911 [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether CAS No. 929971-56-2

[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether

Cat. No.: B603911
CAS No.: 929971-56-2
M. Wt: 347.4g/mol
InChI Key: ZMURJHHDVICWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and indole. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with phenoxymethyl derivatives in the presence of a catalytic amount of piperidine in refluxing ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether is unique due to the presence of the indole ring, which imparts additional biological activity and potential therapeutic applications. The combination of triazole, thiadiazole, and indole rings in a single molecule enhances its pharmacological profile and makes it a promising candidate for drug development.

Properties

CAS No.

929971-56-2

Molecular Formula

C18H13N5OS

Molecular Weight

347.4g/mol

IUPAC Name

6-(1H-indol-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13N5OS/c1-2-7-13(8-3-1)24-11-16-20-21-18-23(16)22-17(25-18)15-10-12-6-4-5-9-14(12)19-15/h1-10,19H,11H2

InChI Key

ZMURJHHDVICWAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5N4

Origin of Product

United States

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